REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].[I:14]I.Cl>C1(C)C=CC=CC=1>[I:14][C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][C:5]=1[OH:9] |f:1.2|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)O)(F)F
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was sequentially washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated brine and then dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C=C1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |